![molecular formula C20H21N5O2 B2816149 [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone CAS No. 2380067-34-3](/img/structure/B2816149.png)
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone, also known as MPQP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPQP is a quinoxaline derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cellular signaling pathways. [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to its potential as a treatment for neurodegenerative diseases.
生化和生理效应
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone in lab experiments is its potential as a multifunctional compound with various biological activities. However, its complex synthesis method and limited availability may be a limitation for some researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone, including:
1. Investigation of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Further studies on its mechanism of action and potential side effects.
3. Exploration of its potential as an antitumor, antiviral, and antibacterial agent.
4. Development of more efficient synthesis methods to increase its availability for research.
5. Investigation of its potential as a modulator of immune function.
In conclusion, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone is a promising compound with potential applications in scientific research. Its multifunctional properties and various biological activities make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone involves several steps, including the reaction of 5-methylpyrimidine-2-carbaldehyde with piperidine in the presence of an acid catalyst to form the intermediate 5-methylpyrimidin-2-ylmethylpiperidine. This intermediate is then reacted with quinoxaline-2-carbaldehyde in the presence of a base to form [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone. The overall synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to exhibit various biological activities, including antitumor, antiviral, and antibacterial effects. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been studied extensively in vitro and in vivo, and its potential as a therapeutic agent is being investigated in preclinical studies.
属性
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-9-22-20(23-10-14)27-13-15-5-4-8-25(12-15)19(26)18-11-21-16-6-2-3-7-17(16)24-18/h2-3,6-7,9-11,15H,4-5,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOADGJYRNCSCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

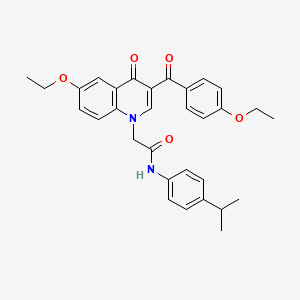
![N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816070.png)
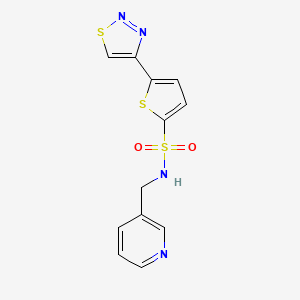
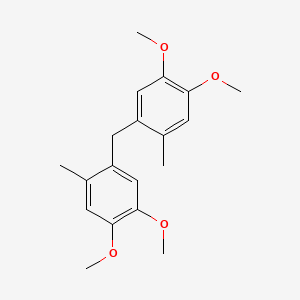
![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide](/img/structure/B2816074.png)
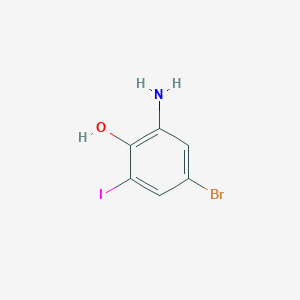
![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816076.png)
![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)
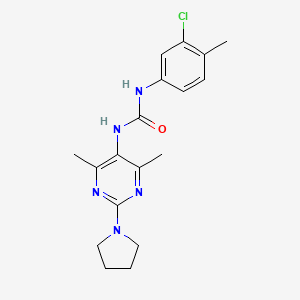
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2816080.png)
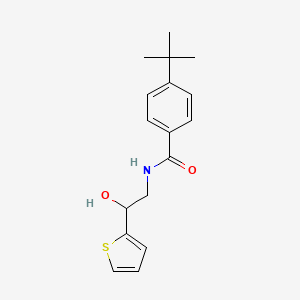
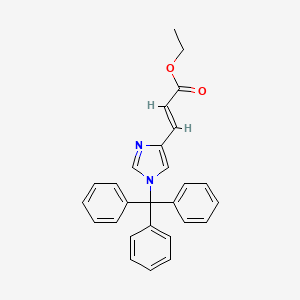
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/no-structure.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)